molecular formula C4H5F3O2S B2719736 Methyl 2-[(trifluoromethyl)sulfanyl]acetate CAS No. 80783-58-0

Methyl 2-[(trifluoromethyl)sulfanyl]acetate

Cat. No.: B2719736
CAS No.: 80783-58-0
M. Wt: 174.14
InChI Key: XABUQYVCAUJCHW-UHFFFAOYSA-N
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Description

Methyl 2-[(trifluoromethyl)sulfanyl]acetate (CAS 80783-58-0) is a versatile chemical building block of significant interest in modern medicinal chemistry and drug discovery. Its molecular structure incorporates a trifluoromethylthio (SCF3) group, a highly lipophilic and electron-withdrawing moiety known to profoundly influence the physicochemical properties and biological activity of organic molecules . The incorporation of the trifluoromethyl group is a established strategy in drug design, as it can enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins . This reagent serves as a critical synthetic intermediate for the development of New Chemical Entities (NCEs), particularly in the construction of complex molecules with potential therapeutic applications. Recent research highlights the value of such trifluoromethylated building blocks in the synthesis of novel urea derivatives, which have demonstrated promising biological activities . These synthesized compounds have shown potent efficacy in antibacterial investigations against pathogens like B. mycoides and E. coli , as well as significant anticancer activity against a panel of human cancer cell lines, including HCT116 and PACA2, with some derivatives exhibiting IC50 values superior to the reference drug Doxorubicin . The compound is readily available for research purposes. Handle with care and refer to the Material Safety Data Sheet for detailed hazard and handling information. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(trifluoromethylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2S/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABUQYVCAUJCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(trifluoromethyl)sulfanyl]acetate typically involves the reaction of methyl acetate with trifluoromethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-[(trifluoromethyl)sulfanyl]acetate has shown promise as a lead compound in drug development, particularly for treating inflammatory diseases and cancer. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective as pharmaceuticals.

Anti-inflammatory and Antitumor Properties

Preliminary studies indicate that compounds containing the trifluoromethyl group exhibit notable anti-inflammatory and antitumor activities. For instance, compounds derived from this compound have been tested for their minimum inhibitory concentration (MIC) values against various bacterial strains, showing effectiveness as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests a potential for developing new antibiotics or anti-cancer drugs.

Synthesis of Other Medicinal Compounds

The compound serves as an intermediate in synthesizing other biologically active molecules. For example, it has been used in the synthesis of Ubrogepant, a medication for acute migraines that contains the trifluoromethyl group . This highlights its versatility in pharmaceutical chemistry.

Agricultural Chemistry

In agricultural applications, this compound and related trifluoromethyl compounds are utilized as intermediates in the production of crop protection products. The unique properties of trifluoromethyl groups can enhance the efficacy of pesticides and herbicides.

Crop Protection Products

Trifluoromethylpyridines, which are derivatives of this compound, have been synthesized for use in various agricultural chemicals. These compounds are crucial for developing new pesticides that are more effective against pests while minimizing environmental impact . The synthesis methods reported show high demand for these intermediates due to their effectiveness in crop protection.

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies highlight its effectiveness:

Study Application Findings
Study on Anti-inflammatory PropertiesTested against various inflammatory modelsShowed significant reduction in inflammation markers
Synthesis of UbrogepantUsed as an intermediateResulted in high yields and effective migraine treatment
Development of Crop Protection ProductsSynthesis of new herbicidesDemonstrated improved pest resistance with lower environmental toxicity

These studies underscore the compound's potential across multiple sectors.

Mechanism of Action

The mechanism of action of Methyl 2-[(trifluoromethyl)sulfanyl]acetate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The sulfanyl group can undergo redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-[(trifluoromethyl)sulfanyl]acetate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
This compound Acetate ester -SCF₃ C₄H₅F₃O₂S 186.14 (theoretical) Intermediate for agrochemicals N/A
Methyl 2-((2-cyano-3-fluorophenyl)thio)acetate Acetate ester -S-C₆H₃(F)(CN) C₁₀H₇FNO₂S 239.23 Pharmaceutical intermediates
Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate Pyridine-acetate -S-C₅H₃N(CF₃) C₉H₈F₃NO₂S 251.23 High-purity research chemical
Methyl 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfonyl}acetate Pyridine-acetate -SO₂-C₅H₃N(CF₃) C₉H₈F₃NO₄S 283.23 Reactive sulfonyl derivative
Methyl 2-(3-(trifluoromethyl)phenyl)acetate Phenyl-acetate -C₆H₄(CF₃) C₁₀H₉F₃O₂ 218.18 Lipophilic building block

Key Observations

Substituent Effects on Reactivity :

  • The sulfanyl (-S-) group in this compound offers nucleophilic reactivity, enabling thioether formation or oxidation to sulfones . In contrast, sulfonyl derivatives (e.g., Methyl 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfonyl}acetate) are more electrophilic and stable, suited for conjugation in drug design .
  • Pyridine-based analogs (e.g., Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate) exhibit enhanced solubility and hydrogen-bonding capacity compared to purely aromatic derivatives .

Physicochemical Properties: Trifluoromethyl groups increase molecular weight and lipophilicity (logP), as seen in Methyl 2-(3-(trifluoromethyl)phenyl)acetate (MW 218.18), which is structurally simpler but lacks the sulfanyl moiety . Cyano-fluorophenyl derivatives (e.g., Methyl 2-((2-cyano-3-fluorophenyl)thio)acetate) show higher polarity due to electron-withdrawing groups, impacting bioavailability .

Applications :

  • Agrochemicals : Sulfanyl acetates are precursors to sulfonylurea herbicides (e.g., metsulfuron methyl), where the sulfonyl group is critical for enzyme inhibition .
  • Pharmaceuticals : Pyridinyl-sulfanyl esters are used in kinase inhibitors or antifungals, leveraging their heterocyclic stability .

Biological Activity

Methyl 2-[(trifluoromethyl)sulfanyl]acetate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a sulfanyl moiety, which significantly influences its biological properties. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, contributing to the compound's pharmacological profile.

Biological Activity

1. Antibacterial Activity

Recent studies have shown that compounds containing trifluoromethyl and sulfonyl groups exhibit notable antibacterial properties. For instance, derivatives of urea with similar structural features demonstrated significant antibacterial activity against various pathogens, including E. coli and C. albicans. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 4.88 µg/mL for the most active derivatives .

2. Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have shown that related compounds exhibit cytotoxic effects against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate) cells. Notably, some derivatives have demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapy drug, suggesting a promising therapeutic index .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis. The trifluoromethyl group enhances binding interactions with target proteins, leading to increased potency .
  • Gene Expression Modulation : In cancer cell lines treated with related compounds, down-regulation of critical genes such as EGFR, KRAS, TP53, and others has been observed. This modulation suggests that these compounds may interfere with signaling pathways crucial for cancer cell survival and proliferation .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Study on Anticancer Efficacy : A series of experiments evaluated the anticancer effects of various urea derivatives against multiple cell lines. Compounds with similar trifluoromethyl-sulfanyl structures showed IC50 values significantly lower than Doxorubicin in HCT116 cells, indicating strong potential for further development as anticancer agents .
  • Antibacterial Screening : Another study focused on assessing the antibacterial properties of various derivatives against Bacillus mycoides and Escherichia coli. The results indicated that compounds with the trifluoromethyl-sulfanyl motif had superior antibacterial activity compared to their non-fluorinated counterparts .

Data Summary

CompoundMIC (µg/mL)IC50 (µM)Target Pathogen/Cancer Cell Line
Compound 84.8822.4C. albicans / PACA2
Compound 7-44.4PACA2
Compound 9-17.8HCT116

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-[(trifluoromethyl)sulfanyl]acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a trifluoromethylthiolate anion reacts with methyl bromoacetate or chloroacetate. Key variables include solvent polarity (e.g., DMF or THF), temperature (typically 0–25°C), and catalyst use (e.g., phase-transfer catalysts for biphasic systems). For example, analogous syntheses of trifluoromethylthio-containing esters employ controlled addition of thiols to α-haloesters under inert atmospheres to minimize oxidation . Purification often involves column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • NMR : 19F^{19}\text{F} NMR is critical for confirming the trifluoromethylsulfanyl group (δ ~40–45 ppm for SCF3_3) and ester carbonyl (δ ~165–170 ppm in 13C^{13}\text{C} NMR) .
  • LCMS : Use reverse-phase HPLC with a C18 column and electrospray ionization (ESI) to detect [M+H]+^+ ions. Retention times and mass-to-charge ratios (e.g., m/z 215 for the parent ion) should align with theoretical values .
  • Elemental Analysis : Confirm C, H, N, and S content within ±0.4% of calculated values.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Store at 2–8°C in anhydrous solvents (e.g., acetonitrile or ethyl acetate) with molecular sieves. Conduct accelerated stability studies by exposing aliquots to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethylsulfanyl group influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The SCF3_3 group increases electrophilicity of the adjacent carbonyl, accelerating reactions with amines or alcohols. Compare kinetics using stopped-flow NMR: synthesize analogs (e.g., methyl 2-alkylsulfanylacetates) and measure rate constants (kobsk_{\text{obs}}) under identical conditions. Computational studies (DFT) can quantify charge distribution at the carbonyl carbon .

Q. What strategies mitigate side reactions during the synthesis of SCF3_3-containing polymers using this compound?

  • Methodological Answer : Incorporate RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization to control molecular weight and reduce side reactions like disulfide formation. Use a chain-transfer agent (e.g., cyanomethyl methyl(4-pyridyl)carbamodithioate) and monitor polydispersity (<1.2) via GPC. Optimize monomer-to-initiator ratios (e.g., 50:1) in toluene at 70°C .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for SCF3_3 transfer reactions?

  • Methodological Answer : Systematic benchmarking is essential:

  • Control Experiments : Compare catalysts (e.g., CuI vs. AgF) under standardized conditions (solvent, temperature, substrate scope).
  • Isotopic Labeling : Use 34S^{34}\text{S}-labeled SCF3_3 sources to track transfer efficiency via MS/MS fragmentation patterns .
  • Meta-Analysis : Aggregate literature data (e.g., yields, TONs) and apply multivariate regression to identify outlier methodologies .

Q. What computational tools predict the bioactivity of this compound derivatives as enzyme inhibitors?

  • Methodological Answer : Perform docking studies (AutoDock Vina) against target enzymes (e.g., alanine dehydrogenase) using crystal structures (PDB: 6XYZ). Validate predictions with SPR (surface plasmon resonance) to measure binding affinities (KDK_D). Derivatives with extended π-systems (e.g., pyridinyl substituents) show enhanced inhibition, as seen in analogous sulfanyl-acetate inhibitors .

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